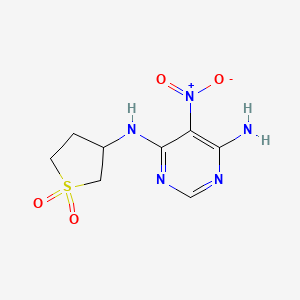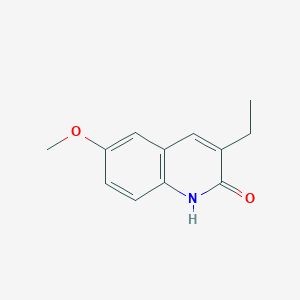![molecular formula C23H18ClN7O B2920069 N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide CAS No. 1007009-32-6](/img/structure/B2920069.png)
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide is a compound with a distinctive structure consisting of pyrazolo and pyrimidinyl moieties. This compound has shown promise in various scientific research fields, due to its potential biological activities.
Mécanisme D'action
Target of Action
The primary target of this compound is the Akt kinases . Akt kinases play a crucial role in multiple cellular processes such as cell proliferation, survival, growth, and angiogenesis .
Mode of Action
This compound acts as an ATP-competitive inhibitor of Akt . It binds to the ATP-binding pocket of Akt, preventing the phosphorylation and activation of Akt . This leads to a decrease in the phosphorylation of Akt and its downstream biomarkers .
Biochemical Pathways
The inhibition of Akt kinases affects several downstream pathways. Akt is a key player in the PI3K/Akt/mTOR pathway , which is involved in cell survival and growth . By inhibiting Akt, this compound can disrupt this pathway, leading to reduced cell proliferation and survival .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . .
Result of Action
The result of the compound’s action is the inhibition of tumor growth, as demonstrated in a breast cancer xenograft model . By inhibiting Akt and its downstream targets, the compound can effectively reduce cell proliferation and induce apoptosis in cancer cells .
Analyse Biochimique
Biochemical Properties
Preliminary research suggests that it may interact with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
Preliminary studies suggest that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies are being conducted to determine the compound’s stability, degradation, and long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Research is ongoing to determine how the effects of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide vary with different dosages in animal models. This includes studies on any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are currently being studied. This includes research into any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Studies are being conducted to determine how this compound is transported and distributed within cells and tissues. This includes research into any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes studies on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide involves several key steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: : Typically, this can be achieved through a condensation reaction between 4-chlorobenzaldehyde and 3-methyl-1H-pyrazol-5-amine in the presence of a suitable catalyst.
Attachment of the 4-chlorophenyl group: : This step involves electrophilic substitution reactions, often using halogenation reagents.
Coupling with 2-methylbenzoyl chloride: : The final step usually involves a coupling reaction under mild conditions to obtain the final compound.
Industrial Production Methods
In industrial settings, these reactions are scaled up using automated synthesisers, with optimised conditions for maximum yield and purity. Solvent choices and reaction temperatures are adjusted to enhance scalability.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : Reacts with common oxidizing agents leading to various oxygenated derivatives.
Reduction: : Reduced by agents like lithium aluminium hydride, leading to the formation of amine derivatives.
Substitution: : Undergoes nucleophilic substitution reactions, especially at the chloro position.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or mCPBA under acidic conditions.
Reduction: : Lithium aluminium hydride in anhydrous ether.
Substitution: : Sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: : Hydroxylated and carboxylated products.
Reduction: : Amine derivatives.
Substitution: : Azido and cyano derivatives.
Applications De Recherche Scientifique
Chemistry: : Utilised as an intermediate in the synthesis of complex organic molecules. Biology : Examined for its potential enzyme inhibitory activities. Medicine : Investigated as a potential therapeutic agent due to its anti-inflammatory and anti-cancer properties. Industry : Used as a building block in the production of advanced materials and specialty chemicals.
Comparaison Avec Des Composés Similaires
Compared to similar pyrazolo[3,4-d]pyrimidine derivatives, this compound stands out due to its unique 2-methylbenzamide group which may enhance its binding affinity and specificity. Similar compounds include:
N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl benzoate
The uniqueness of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide lies in its enhanced biological activity profile and better pharmacokinetic properties, making it a promising candidate in various research fields.
Propriétés
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN7O/c1-14-5-3-4-6-18(14)23(32)28-20-11-15(2)29-31(20)22-19-12-27-30(21(19)25-13-26-22)17-9-7-16(24)8-10-17/h3-13H,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGSTHVNRYHMKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3-fluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2919986.png)


![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2919990.png)

![4'-methyl-N-phenyl-N-(2,2,2-trifluoroethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2919992.png)

![(Z)-2-Cyano-N-(2-methoxyethyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2919996.png)
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2919999.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2920000.png)

![3-hydroxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide](/img/structure/B2920005.png)

![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B2920009.png)
